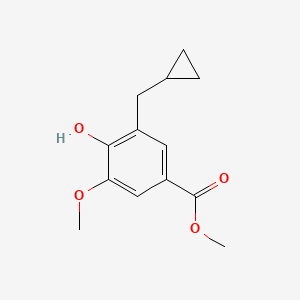

Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate

Description

Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate (molecular formula: C₁₃H₁₆O₄, molecular weight: 236.27 g/mol) is a benzoate ester derivative featuring three distinct substituents: a cyclopropylmethyl group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position . This compound is cataloged under CAS numbers EN300-6487195 and EN300-6487237, indicating its presence in specialized chemical databases for research and industrial applications .

Properties

IUPAC Name |

methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-7-10(13(15)17-2)6-9(12(11)14)5-8-3-4-8/h6-8,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHICIVYQMATGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC2CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: Formation of 3-(cyclopropylmethyl)-4-oxo-5-methoxybenzoate.

Reduction: Formation of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzyl alcohol.

Substitution: Formation of 3-(cyclopropylmethyl)-4-hydroxy-5-substituted benzoate.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Positional Isomer: Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

A closely related compound, Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate , differs in the positions of the hydroxyl and cyclopropylmethoxy groups. The target compound has a hydroxyl group at the 4-position and a cyclopropylmethyl group at the 3-position, whereas this isomer features a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position .

- In the target compound, the 4-hydroxy group may participate in stronger intramolecular hydrogen bonding with the adjacent 5-methoxy group, influencing solubility and crystallinity. steric hindrance).

- Synthetic Considerations :

- The isomer’s synthesis likely involves selective etherification at the 4-position, whereas the target compound requires alkylation at the 3-position.

Functional Group Variant: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (molecular formula: C₉H₉ClO₅S, molecular weight: ~264.68 g/mol) replaces the cyclopropylmethyl and hydroxyl groups with a chlorosulfonyl group at the 3-position .

- Key Differences: Reactivity: The chlorosulfonyl group is highly electrophilic, making this compound reactive toward nucleophiles (e.g., amines, alcohols), whereas the cyclopropylmethyl group in the target compound is relatively inert.

Data Table: Comparative Analysis

Research Findings and Insights

- Structural Analysis : The target compound’s hydroxyl and methoxy groups at the 4- and 5-positions create a steric and electronic environment distinct from its isomers. Computational studies (e.g., DFT methods like B3LYP) could further elucidate charge distribution and reactivity differences .

- Nomenclature Challenges: The corrigendum in highlights the importance of precise naming to avoid confusion between positional isomers .

Biological Activity

Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by three functional groups: a cyclopropylmethyl group, a hydroxy group, and a methoxy group. This combination enhances its chemical reactivity and biological profile.

Chemical Formula : C12H14O4

Molecular Weight : 222.24 g/mol

CAS Number : Not specified in the search results.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research into the biological activities of this compound has indicated several promising properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : There is evidence supporting its potential use as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation.

- Pharmacological Potential : The compound has been studied for its potential application in drug development, particularly in designing novel therapeutic agents that target specific diseases.

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Functional Groups | Key Differences |

|---|---|---|

| This compound | Cyclopropylmethyl, Hydroxy, Methoxy | Contains all three functional groups enhancing its reactivity and activity |

| Methyl 3-(cyclopropylmethyl)-4-hydroxybenzoate | Cyclopropylmethyl, Hydroxy | Lacks methoxy group which may affect solubility and biological activity |

| Methyl 3-(cyclopropylmethyl)-5-methoxybenzoate | Cyclopropylmethyl, Methoxy | Lacks hydroxy group affecting interaction with biological targets |

Case Studies

Several case studies have explored the pharmacological properties of this compound:

- Study on Antimicrobial Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antibiotic agent.

- Anti-inflammatory Research : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, indicating significant anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.